molecular formula C12H13F2NO4 B3379749 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid CAS No. 172409-68-6

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid

Cat. No.: B3379749
CAS No.: 172409-68-6
M. Wt: 273.23 g/mol
InChI Key: VQPYHIGDTIJEKX-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms on a benzoic acid core. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.

Mechanism of Action

Target of Action

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid primarily targets enzymes involved in peptide synthesis, particularly those that interact with amino acids and their derivatives. The compound is often used as a protecting group in organic synthesis, specifically for amines, to prevent unwanted reactions during multi-step synthesis processes .

Mode of Action

The compound interacts with its targets by forming a stable bond with the amine group of amino acids. This interaction prevents the amine from participating in other reactions, thereby protecting it during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is added to the amine under basic conditions, forming a carbamate linkage that is stable under a variety of conditions .

Biochemical Pathways

In the context of peptide synthesis, the Boc group protects the amine functionality of amino acids, allowing for selective reactions at other sites. This protection is crucial in the synthesis of peptides and proteins, where precise control over the sequence of reactions is necessary. The Boc group can be removed later under acidic conditions, restoring the free amine for further reactions .

Result of Action

The primary result of using this compound is the successful protection of amine groups during peptide synthesis. This protection allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins without unwanted side reactions. The Boc group can be removed after the desired synthetic steps are completed, yielding the target peptide or protein with high purity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of the Boc group. The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions. This selective stability allows for precise control over the timing of deprotection, which is crucial in multi-step synthetic processes .

By understanding these aspects, researchers can effectively utilize this compound in the synthesis of peptides and other complex molecules, ensuring high efficiency and specificity in their synthetic strategies.

: Wikipedia : RSC Advances : Chemistry Steps

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the Boc protection reaction makes it suitable for industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((tert-Butoxycarbonyl)amino)-2,3-difluorobenzoic acid is unique due to the presence of both the Boc-protected amine and the difluorobenzoic acid core. This combination allows for selective reactions and provides a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2,3-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPYHIGDTIJEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

400 ml (600 mmol) of tert.butyllithium (1.5M in pentane) were added dropwise within 1 hour to a solution, cooled to -70°, of 57.2 g (250 mmol) of N-(tert.butoxycarbonyl)-3,4-difluoroaniline in 500 ml of tetrahydrofuran. Subsequently, 160 g of dry ice were added in small portions to the yellow suspension, the mixture was left to warm to 0° and 400 ml of water were added dropwise. The tetrahydrofuran and the pentane were distilled off and the aqueous phase was washed twice with ether and subsequently adjusted to pH=1 with conc. hydrochloric acid. The acidic aqueous phase was extracted three times with methylene chloride; the organic phase was dried over sodium sulfate, filtered and evaporated. The beige solid obtained was recrystallized from ethylene chloride and there were obtained 52 g (76%) of 2-(tert.-butoxycarbonyl)amino-5,6-difluorobenzoic acid as colourless needles of m.p. 159.5°-160.5°.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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